2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid
Description
2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid is a benzofuran-derived carboxylic acid featuring a tetrahydrobenzofuran core substituted with hydroxyl and trimethyl groups, linked via a carbonylamino bridge to a benzoic acid moiety.
Properties
Molecular Formula |
C19H21NO5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C19H21NO5/c1-10-15-13(21)8-19(2,3)9-14(15)25-16(10)17(22)20-12-7-5-4-6-11(12)18(23)24/h4-7,13,21H,8-9H2,1-3H3,(H,20,22)(H,23,24) |
InChI Key |
HAPAVTRQHOXCFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid with anthranilic acid under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Triazine-Linked Benzoic Acids
Compounds like 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4j) and 3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4k) () share a benzoic acid group but replace the benzofuran core with a triazine ring. These compounds are synthesized via nucleophilic substitution on triazine precursors, yielding crystalline solids with melting points of 180–220°C. Their structural rigidity and polar substituents (e.g., methoxy, cyano) enhance thermal stability and solubility in polar solvents compared to the target compound’s tetrahydrobenzofuran system .
Benzothiazolyl Azo Benzoic Acids
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid derivatives () incorporate an azo (-N=N-) linkage between benzothiazole and benzoic acid. Synthesized via diazotization and coupling, these compounds exhibit strong UV-vis absorption (λmax 400–500 nm) and dual acidity (pKa1 ~2.5–3.5 for -COOH; pKa2 ~8.5–10.5 for phenolic -OH). The target compound’s lack of an azo group likely reduces conjugation and photostability but may improve metabolic stability .
Sulfonylurea Herbicides
Compounds such as metsulfuron methyl ester () feature a sulfonylurea bridge connecting triazine and benzoate groups. These agrochemicals inhibit acetolactate synthase (ALS) in plants. While the target compound lacks the sulfonylurea moiety, its benzoic acid group and substituted benzofuran could mimic herbicidal activity if paired with appropriate enzyme-binding motifs .
Benzofuran-Thiophene Derivatives
4-([(2-Thienylcarbonyl)oxy]imino)-6,7-dihydro-1-benzofuran () shares the tetrahydrobenzofuran scaffold but replaces the benzoic acid with a thiophene carboxylate.
Physicochemical Properties Comparison
| Compound Class | Core Structure | Key Substituents | Melting Point (°C) | pKa (Carboxylic Acid) | Applications |
|---|---|---|---|---|---|
| Target Compound | Tetrahydrobenzofuran | -OH, -CO-NH-, -COOH | Not reported | Estimated ~3–4 | Potential bioactivity |
| Triazine-Benzoic Acids (4j/k) | 1,3,5-Triazine | Methoxy, cyano, formyl | 180–220 | ~2.5–3.5 | Synthetic intermediates |
| Benzothiazolyl Azo Acids | Benzothiazole + Azo | -N=N-, -COOH, -OH | 200–250 | 2.5–3.5 (COOH), 8.5–10.5 (OH) | Dyes, ligands |
| Sulfonylurea Herbicides | Triazine + Sulfonylurea | -SO2-NH-CO-, -OCH3 | 150–180 | ~3.5–4.5 | ALS inhibitors |
| Benzofuran-Thiophene | Tetrahydrobenzofuran | Thiophene carboxylate | Not reported | ~4–5 | Unclear |
Research Findings and Implications
- Synthetic Flexibility: Triazine and azo-linked compounds demonstrate that electron-withdrawing groups (e.g., cyano, formyl) enhance reactivity in coupling reactions, a strategy applicable to modifying the target compound’s benzofuran core .
- Acidity and Solubility: The benzoic acid group in all compounds ensures moderate water solubility at physiological pH. The target compound’s hydroxyl group may further lower its pKa, improving solubility over non-hydroxylated analogs .
- Bioactivity Potential: Sulfonylurea herbicides highlight the importance of the -SO2-NH-CO- motif for enzyme inhibition. While the target compound lacks this, its benzofuran-carboxylate structure could interact with similar biological targets .
Biological Activity
The compound 2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid is a derivative of benzofuran and has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.
- Molecular Formula : C19H21NO5
- Molecular Weight : 343.4 g/mol
- CAS Number : 912909-42-3
Biological Activity Overview
Benzofuran derivatives are known for their diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under review exhibits notable cytotoxicity against cancer cell lines and has been studied for its potential therapeutic applications.
Anticancer Activity
Research has indicated that benzofuran derivatives can selectively target cancer cells while sparing normal cells. A study highlighted the importance of specific substitutions on the benzofuran ring in enhancing anticancer activity. The presence of a carbonyl group in the structure is crucial for the cytotoxic effects observed in various cancer cell lines.
Structure-Activity Relationship (SAR)
The SAR studies of related benzofuran compounds reveal that:
- Substituents at the C-2 position significantly influence cytotoxicity.
- The hydroxyl group enhances interaction with biological targets, promoting favorable binding interactions that lead to increased cytotoxic effects.
Table 1 summarizes key findings from SAR analyses:
| Compound | Substituent | IC50 (μM) | Cell Line |
|---|---|---|---|
| Compound A | -OH at C-2 | 5 | K562 |
| Compound B | -Br at C-3 | 0.1 | HL60 |
| Compound C | -Cl at C-4 | 16.4 | A549 |
Case Studies
-
Cytotoxicity Against Leukemia Cells
A study demonstrated that certain benzofuran derivatives exhibited significant cytotoxicity against leukemia cell lines K562 and HL60, with IC50 values as low as 0.1 μM. The mechanism involved the induction of apoptosis through mitochondrial pathways. -
Inhibition of Cancer Cell Proliferation
Another investigation focused on the compound's ability to inhibit proliferation in lung adenocarcinoma cells (A549). The results indicated that the compound effectively disrupted the AKT signaling pathway, leading to reduced cell viability and increased apoptosis rates. -
Selectivity Towards Cancer Cells
The selectivity of this compound towards cancer cells over normal cells was confirmed through comparative studies where normal human fibroblasts were exposed to similar concentrations without significant cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
